molecular formula C11H8N2OS B8520207 4-(4-Methoxyphenyl)-thiazole-2-carbonitrile CAS No. 145261-77-4

4-(4-Methoxyphenyl)-thiazole-2-carbonitrile

Cat. No. B8520207
Key on ui cas rn: 145261-77-4
M. Wt: 216.26 g/mol
InChI Key: IMISTHMZTJGSBU-UHFFFAOYSA-N
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Patent
US05254575

Procedure details

A mixture of 4-(4-methoxyphenyl)-thiazole-2-carbonitrile (14.9 g) and pyridine hydrochloride (44.7 g) was heated at 225° C. for 1 h, then cooled and added to water (300 ml). The suspension was filtered and dried under vacuum at 50° C., to give a solid which was dissolved in methanol, treated with charcoal, filtered and recrystallised from methanol-water to give 4-(4-hydroxyphenyl)-thiazole-2-carbonitrile (9.2 g); m.p. 186°-197 ° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C:14]#[N:15])[S:12][CH:13]=2)=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.O.C>CO>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[C:11]([C:14]#[N:15])[S:12][CH:13]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1)C#N
Name
Quantity
44.7 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol-water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1N=C(SC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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